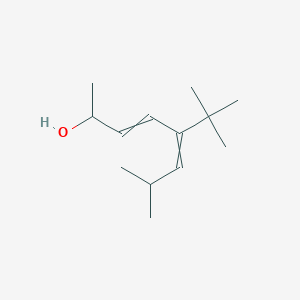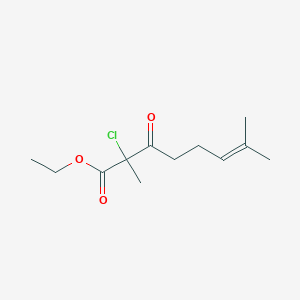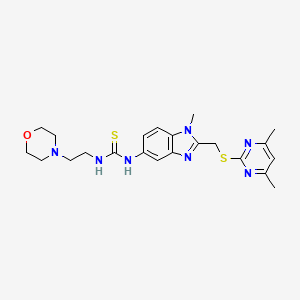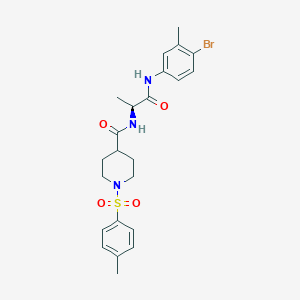
2-(3,4-Dichlorophenyl)-2-(prop-2-en-1-yl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)-2-(prop-2-en-1-yl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound features a dichlorophenyl group and a prop-2-en-1-yl group attached to the oxirane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-2-(prop-2-en-1-yl)oxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 3,4-dichlorostyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to form the oxirane ring.
Industrial Production Methods
Industrial production methods for epoxides often involve the use of catalysts to enhance the reaction efficiency and selectivity. For this compound, a catalytic epoxidation process using a transition metal catalyst, such as titanium or molybdenum, may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dichlorophenyl)-2-(prop-2-en-1-yl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the oxirane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or ethers.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dichlorophenyl)-2-(prop-2-en-1-yl)oxirane involves the interaction of the oxirane ring with nucleophiles. The ring strain in the three-membered oxirane ring makes it highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. This reactivity is key to its biological and chemical activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dichlorophenyl)oxirane: Lacks the prop-2-en-1-yl group.
2-(3,4-Dichlorophenyl)-2-methyloxirane: Contains a methyl group instead of a prop-2-en-1-yl group.
2-(3,4-Dichlorophenyl)-2-ethyloxirane: Contains an ethyl group instead of a prop-2-en-1-yl group.
Uniqueness
2-(3,4-Dichlorophenyl)-2-(prop-2-en-1-yl)oxirane is unique due to the presence of both the dichlorophenyl and prop-2-en-1-yl groups, which may impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
919787-90-9 |
|---|---|
Formule moléculaire |
C11H10Cl2O |
Poids moléculaire |
229.10 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-2-prop-2-enyloxirane |
InChI |
InChI=1S/C11H10Cl2O/c1-2-5-11(7-14-11)8-3-4-9(12)10(13)6-8/h2-4,6H,1,5,7H2 |
Clé InChI |
FOAMUGODPSTRCV-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CO1)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12627691.png)

![2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one](/img/structure/B12627703.png)

![N,N'-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12627715.png)

![4-[4-(Methylamino)phenyl]morpholin-3-one](/img/structure/B12627729.png)
![N-Hydroxy-3-{[2-(pyridin-2-YL)ethyl]sulfamoyl}propanamide](/img/structure/B12627733.png)

![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-3-methoxybenzene](/img/structure/B12627741.png)


